molecular formula C9H8NO3 B1673087 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde CAS No. 54903-66-1

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde

Cat. No. B1673087
CAS RN: 54903-66-1
M. Wt: 177.16 g/mol
InChI Key: FJPFOLQRIADMAB-UHFFFAOYSA-N
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Description

JPB 25 is a bioactive chemical.

Scientific Research Applications

Synthesis and Chemical Reactions

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde is involved in various synthesis and chemical reactions, offering a versatile foundation for creating novel compounds. Knoevenagel condensation reactions, for instance, utilize this compound in ionic liquids to achieve higher yields and shorter reaction times compared to conventional methods (Hangarge, Jarikote, & Shingare, 2002). Additionally, its role in the preparation of novel push-pull benzothiazole derivatives with potential non-linear optic applications highlights its significance in developing materials with unique electronic properties (Hrobárik, Sigmundová, & Zahradník, 2004).

Photorearrangements and Ligand Development

Photorearrangements of phenyloxazoles, including this compound derivatives, categorize into two types based on the formal interchange of adjacent ring atoms. This reaction is instrumental in understanding the photochemical behavior of aryl oxazoles and developing new photoreactive materials (Maeda & Kojima, 1977). The compound's utility extends to ligand development, where it serves as a building block for coplanar tetracyclic π-excess σ2P ligands, indicating its potential in coordination chemistry and catalyst design (Niaz, Iftikhar, Kindermann, Jones, & Heinicke, 2013).

Antimicrobial Properties

Research into benzoxazole derivatives, including those derived from this compound, has revealed promising antimicrobial properties. These findings underscore the potential of such compounds in therapeutic applications, particularly as novel antimicrobial agents (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012).

Supramolecular Chemistry and Dye Development

In supramolecular chemistry, 1-methyl-1H-pyrrole-2-carbaldehyde oxime derivatives have been utilized to create high nuclearity {Mn(III)25} barrel-like clusters exhibiting single-molecule magnetic behavior, showcasing the compound's applicability in developing magnetic materials (Giannopoulos, Thuijs, Wernsdorfer, Pilkington, Christou, & Stamatatos, 2014). Furthermore, its involvement in the synthesis of bichromophoric dyes derived from the benzo[1,3]oxazine system highlights its role in creating compounds with significant optical properties (Prostota, Berthet, Delbaere, & Coelho, 2013).

properties

IUPAC Name

3-methyl-2-oxo-1,3-benzoxazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-10-7-3-2-6(5-11)4-8(7)13-9(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHQFRPZBXFNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40970238
Record name 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54903-66-1
Record name 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54903-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JPB 25
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Methyl-3H-benzooxazol-2-one (2.00 g, 13.42 mmol) and hexamethylenetetramine (3.76 g, 26.84 mmol) were dissolved in trifluoroacetic acid (20 mL) and heated at reflux for 20 hours. The volatiles were removed in vacuo and the residue was treated with ice water (60 mL). The resultant mixture was stirred for 30 minutes and then made basic with sodium carbonate. The solid was isolated by filtration and washed with water then dried under vacuum. The solid was purified by column chromatography on silica gel eluting with an ethyl acetate and hexane solvent gradient. This provided the desired product as a white solid (1.07 g, 45%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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